molecular formula C12H8Cl2O B1330040 4-(2,4-Dichlorophenyl)phenol CAS No. 53890-76-9

4-(2,4-Dichlorophenyl)phenol

Cat. No. B1330040
CAS RN: 53890-76-9
M. Wt: 239.09 g/mol
InChI Key: HKUPUWFUWPODDR-UHFFFAOYSA-N
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Description

“4-(2,4-Dichlorophenyl)phenol” is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .


Synthesis Analysis

A novel Schiff base 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol was synthesized from the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a [1:1] ratio in the presence of glacial acetic acid as a catalyst .


Molecular Structure Analysis

The molecular formula of “4-(2,4-Dichlorophenyl)phenol” is C6H4Cl2O . The molecular weight is 163.001 Da . The IUPAC Standard InChI is InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H .


Physical And Chemical Properties Analysis

“4-(2,4-Dichlorophenyl)phenol” is a white solid with a phenolic odor . It has a density of 1.38 g/cm3 . The melting point is 43.2 °C (109.8 °F; 316.3 K) and the boiling point is 210 °C (410 °F; 483 K) . It is soluble in water at 50 g/L .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

4-(2,4-Dichlorophenyl)phenol is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene, primarily used as a pharmaceutical intermediate. The synthesis involves etherization, reduction of the nitro group, diazotization, and hydrolysis, with a total yield of 57.6% (Quan, 2005).

Adsorption and Removal of Pollutants

Activated carbon fibers (ACFs) are used to adsorb phenolic compounds, including 4-(2,4-Dichlorophenyl)phenol, from aqueous solutions. These ACFs show significant adsorption capacities, which are affected by temperature, pH, and the molecular dimensions of the phenols. The adsorption mechanism includes π–π interactions, hydrophobic interactions, and solvent effects (Liu et al., 2010).

Enzyme Activity Influence

2,4-Dichlorophenol, a component of 4-(2,4-Dichlorophenyl)phenol, can stimulate the activity of indoleacetic acid oxidase in pea epicotyls. This effect is attributed to its cofactor-like activity, emphasizing the importance of phenol structure in enzyme interactions (Goldacre, Galston & Weintraub, 1953).

Bioremediation Potential

The bioremediation potential of halogenated phenols, including 2,4-dichlorophenol, is investigated using enzymes like Horseradish peroxidase (HRP). Combining computational and experimental methodologies shows that the interactions between phenols and the enzyme's active center significantly influence the degradation potential (Bretz et al., 2020).

Photocatalytic Degradation

Visible-light-induced degradation of phenolic compounds, including 2,4-dichlorophenol, has been observed in aqueous suspension of pure TiO2. This process involves surface complexation between phenolic compounds and TiO2, leading to oxidative degradation under visible light (Kim & Choi, 2005).

Hydrodechlorination for Water Treatment

Nanoscale Pd/Fe bimetallic particles are effective in the hydrodechlorination of 2,4-dichlorophenol to phenol, demonstrating potential applications in water treatment and pollution remediation (Wei et al., 2006).

Soil and Sediment Analysis

Different methods have been developed for the extraction and determination of phenolic compounds, including 2,4-dichlorophenol, in soil samples. These methods are crucial for environmental monitoring and assessing the impact of industrial pollutants (Alonso et al., 1998).

Anaerobic Degradation in Freshwater Sediments

Anaerobic degradation of 2,4-dichlorophenol in freshwater sediments involves a sequential process, converting it to 4-chlorophenol, then to phenol, and eventually to methane and CO2. This study is significant for understanding the environmental fate of chlorinated phenols in aquatic ecosystems (Zhang & Wiegel, 1990).

Safety And Hazards

The LD50 is 580 mg/kg (rats, oral) . Liquid (molten) 2,4-DCP is readily absorbed through the skin . Solid 2,4-DCP does not readily absorb through skin and has a lower NFPA H=3 rating (versus H=4 for molten 2,4-DCP) . This is primarily caused by instantaneous kidney failure, liver failure, and failure of various other organs .

properties

IUPAC Name

4-(2,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUPUWFUWPODDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968671
Record name 2',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)phenol

CAS RN

53890-76-9
Record name 4-(2,4-Dichlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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